molecular formula C7H7ClN4S B11892435 6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5417-80-1

6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11892435
CAS No.: 5417-80-1
M. Wt: 214.68 g/mol
InChI Key: DUMAOUPUPXQPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring The presence of a chlorine atom at the 6th position and an ethylsulfanyl group at the 4th position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with ethylthiol in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine core. The reaction conditions often include the use of solvents such as dimethylformamide or ethanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the precursor can be reduced to an amino group before cyclization.

    Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon or tin chloride in the presence of hydrochloric acid are effective.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyrazolopyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-(methylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
  • 6-Bromo-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine
  • 4-(Ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine

Uniqueness

6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the specific combination of the chlorine atom and the ethylsulfanyl group, which imparts distinct chemical properties and biological activities. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

Properties

CAS No.

5417-80-1

Molecular Formula

C7H7ClN4S

Molecular Weight

214.68 g/mol

IUPAC Name

6-chloro-4-ethylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H7ClN4S/c1-2-13-6-4-3-9-12-5(4)10-7(8)11-6/h3H,2H2,1H3,(H,9,10,11,12)

InChI Key

DUMAOUPUPXQPQZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=NC2=C1C=NN2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.